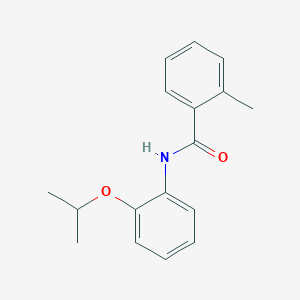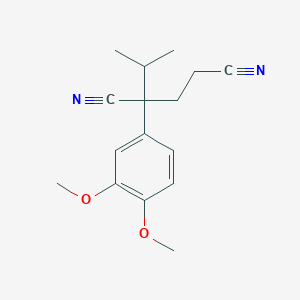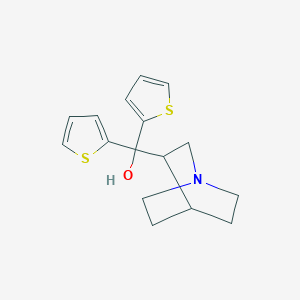![molecular formula C8H6N2O2 B182506 2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮 CAS No. 22288-66-0](/img/structure/B182506.png)
2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮
描述
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a chemical compound that has been studied for its potential anti-cervical cancer properties . It has a molecular weight of 139.1982 .
Synthesis Analysis
The compound has been synthesized in a convergent multicomponent process . The newly synthesized compounds were characterized on the basis of spectral (FT-IR, H, 13 C NMR, Mass spectral) analyses .Molecular Structure Analysis
The molecular structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione has been analyzed using spectral analysis and molecular modeling .Chemical Reactions Analysis
The chemical reactions involving 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been studied, particularly in the context of its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione have been analyzed, particularly in the context of its synthesis .作用机制
Target of Action
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a nitrogen-containing bicyclic heterocycle that has been shown to have a wide range of biological activities Similar compounds have been found to interact with various targets such as tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that pyrido[1,2-a]pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in inflammation and cancer .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities such as antipsychotic, tranquilizer, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial falcipain-2 inhibitor, and spinal muscular atrophy (sma) drug activities .
实验室实验的优点和局限性
Allopurinol has several advantages as a research tool, including its well-established mechanism of action and its availability as a commercial drug. However, there are also some limitations to its use in lab experiments. For example, 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione can have off-target effects on other enzymes and pathways, and its effectiveness can be influenced by factors such as diet and genetics.
未来方向
There are several potential future directions for research on 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione. These include its use in combination with other drugs for the treatment of gout and hyperuricemia, its potential applications in the treatment of cardiovascular disease and cancer, and its use as a research tool to study the role of uric acid in various physiological processes. Additionally, there is ongoing research on the development of new xanthine oxidase inhibitors that may have improved efficacy and fewer side effects compared to 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.
科学研究应用
药物化学
2H-吡啶并[1,2-a]嘧啶-2,4(3H)-二酮衍生物已被证实具有广谱抗菌活性,一些化合物对各种细菌菌株表现出令人鼓舞的结果 . 吡啶并[1,2-a]嘧啶的结构基序是许多药物的关键特征,对其进行修饰已导致开发出具有抗炎、抗精神病和抗抑郁作用的新药 .
材料科学
在材料科学中,吡啶并[1,2-a]嘧啶核心被用于合成N-稠合杂环化合物。 由于这些化合物具有显著的生物活性,它们在开发先进功能材料方面具有应用价值 . 这些化合物的环境友好合成方法也有助于绿色化学的倡议 .
环境科学
吡啶并[1,2-a]嘧啶衍生物的环境友好合成符合环境科学的目标。 在合成过程中使用水作为溶剂并最大限度地减少有害副产物,使这些化合物对可持续实践特别有价值 .
分析化学
在分析化学中,吡啶并[1,2-a]嘧啶衍生物因其化学性质而被使用,这些性质可以帮助开发新的分析方法。 它们的多样化学结构允许创建用于各种化学分析的特定试剂和指示剂 .
生物化学
吡啶并[1,2-a]嘧啶核心在生物化学中因其生物学性质而具有重要意义。 它已被证明具有抗炎和抗癌特性,使其成为生物化学研究和药物发现的重要支架 .
药理学
在药理学中,吡啶并[1,2-a]嘧啶衍生物因其广泛的生物活性而被探索。它们已被用于开发抗精神病药、镇静剂、抗氧化剂、抗癌药等等。 一些衍生物已被应用于临床试验,突出了它们在药物发现和开发中的重要性 .
属性
IUPAC Name |
pyrido[1,2-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-5-8(12)10-4-2-1-3-6(10)9-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMFOBIBWGLUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC=CN2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10294014 | |
| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22288-66-0 | |
| Record name | 22288-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10294014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?
A: Researchers have successfully synthesized 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives using multicomponent reactions. For instance, one approach involves reacting 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione with 2-naphthol and p-nitrobenzaldehyde. [] Another study utilized a convergent multicomponent synthesis approach, although specific details on the reactants were not provided. []
Q2: What spectroscopic techniques are commonly used to characterize 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and its derivatives?
A: Commonly employed spectroscopic techniques include UV-Vis, IR, NMR (both 1H and 13C), and mass spectrometry. These methods help confirm the structure and analyze the compound's properties. [, ] For example, X-ray crystallography provided insights into the crystal structures of dihydro-1,5,5-trimethyl-3-(3-phenylpropyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione and its photocyclization product, which contains the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core structure. []
Q3: Have computational chemistry methods been used to study 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?
A: Yes, researchers have employed computational chemistry techniques such as Hartree-Fock (HF) calculations using the Lan2DZ basis set. These studies provided valuable information regarding the molecule's polarizability, hyperpolarizabilities, molecular orbital characteristics (HOMO-LUMO energies), and vibrational frequencies. [] Additionally, molecular modeling and docking studies have been performed, suggesting potential applications in specific areas like anti-cancer drug development. []
Q4: Are there any known biological activities associated with 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives?
A: While specific mechanisms are still under investigation, studies indicate that some 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives demonstrate promising activities. For example, certain derivatives exhibit potential as anti-cervical cancer agents [] and as urease inhibitors. [] These findings highlight the potential of this scaffold for further exploration in medicinal chemistry.
Q5: How does the structure of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione relate to its photochemical reactivity?
A: Research suggests that the presence of a phenylalkyl group attached to the nitrogen of the pyrimidine ring in thiobarbiturates (structurally related to 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione) can lead to photocyclization reactions. Specifically, upon irradiation, these compounds undergo a Norrish type II reaction, resulting in the formation of bicyclic fused pyrimidine derivatives containing the 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione core. This highlights the influence of specific structural features on the molecule's photochemical behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



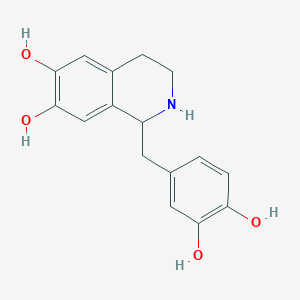


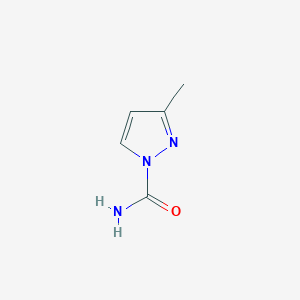
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
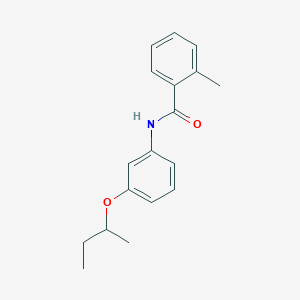


![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)

